![molecular formula C15H13BrO2 B018394 Methyl 2-[4-(bromomethyl)phenyl]benzoate CAS No. 114772-38-2](/img/structure/B18394.png)
Methyl 2-[4-(bromomethyl)phenyl]benzoate
Overview
Description
Methyl 2-[4-(bromomethyl)phenyl]benzoate is a chemical compound with various applications in organic synthesis and materials science. Its synthesis and properties have been studied extensively.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions and can be optimized for high yields under specific conditions. For instance, Bi Yun-mei (2012) discussed the synthesis of Methyl 4-(bromomethyl)benzoate, a related compound, through the reaction of methyl 4-methylbenzoate with N-bromosuccinimide, achieving a high yield of 90.5% under optimized conditions (Bi Yun-mei, 2012).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic techniques like NMR, IR, and UV-Vis spectroscopy, as well as X-ray crystallography. Şahin et al. (2015) performed a detailed structural analysis of a similar compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, using these techniques (Şahin et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds can involve complex interactions and reactivities. For instance, studies on similar compounds have explored their reactivity, electronic structure, and potential for forming various derivatives under different conditions. The molecular electrostatic potential and frontier molecular orbitals have been investigated to reveal their physicochemical properties (Huang et al., 2021).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystal structure are key aspects. For example, the crystal structure analysis of related compounds has shown the formation of specific molecular architectures influenced by intermolecular interactions (Suchetan et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are significant for understanding its applications in synthesis and material science. Studies on related compounds have explored these properties using computational and experimental methods, providing insights into their potential applications and behavior under various conditions (Moser et al., 2005).
Scientific Research Applications
Anti-Juvenile Hormone Agents : Ethyl 4-(2-aryloxyhexyloxy)benzoates, related compounds, have shown potential as anti-juvenile hormone agents. A particular phenyl analog exhibited comparable activity to known compounds, although its effectiveness can be counteracted by certain agents (Furuta et al., 2006).
Pharmaceuticals and Nutraceuticals Production : Methyl 4-(bromomethyl)benzoate has been identified as a promising molecule for the production of various pharmaceuticals and nutraceuticals, suggesting its importance in medical and health-related applications (Snelling et al., 2015).
Antibacterial Properties : New methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6-yl]methyl-amino)benzoate derivatives have demonstrated potent antibacterial activity, indicating potential for developing new antibacterial treatments (Murthy et al., 2011).
Synthesis Optimization : Optimal conditions for synthesizing certain derivatives, like methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, have been established, highlighting the importance of specific catalysts and reaction times (Hong-xiang, 2012).
Mesophase Behavior in Liquid Crystals : Studies have examined how different substitutions affect the mesophase behavior of various benzoate compounds, which is crucial for applications in liquid crystal displays and other optical devices (Naoum et al., 2011; Naoum et al., 2015).
Safety And Hazards
“Methyl 2-[4-(bromomethyl)phenyl]benzoate” is considered hazardous. It can cause skin irritation and serious eye irritation. It is also suspected of causing genetic defects . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. If exposed or concerned, one should get medical advice or attention .
properties
IUPAC Name |
methyl 2-[4-(bromomethyl)phenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGTMRDXKUUDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921490 | |
Record name | Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(bromomethyl)phenyl]benzoate | |
CAS RN |
114772-38-2 | |
Record name | Methyl 4′-(bromomethyl)biphenyl-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114772-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(4-(bromomethyl)phenyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4'-(bromomethyl)biphenyl-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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